molecular formula C12H14N2O5 B8670011 5-nitro-2-(oxan-4-ylamino)benzoic acid

5-nitro-2-(oxan-4-ylamino)benzoic acid

Katalognummer: B8670011
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: YUOAVOBOJGSMIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-2-(oxan-4-ylamino)benzoic acid is a benzoic acid derivative with the molecular formula C12H14N2O5 and a molecular weight of 266.252 g/mol. This research compound is structurally characterized by a benzoic acid core substituted with a nitro group at the 5-position and an oxan-4-ylamino group at the 2-position . As part of the 5-nitro-2-(phenylalkylamino) benzoic acid analog family, this compound serves as a valuable tool for investigating chloride channel function and regulation . Related analogs in this chemical family have demonstrated significant research applications as chloride channel blockers in epithelial cells and erythrocyte membranes , and have been shown to induce apoptosis in human lens epithelial cells through promotion of oxidative and endoplasmic reticulum stress pathways . These compounds have also been identified as GPR35 agonists in pharmacological research, activating both Gi/o and G16-coupled signaling pathways . Researchers utilize this chemical class as structural probes for membrane protein labeling and functional characterization of ion transport mechanisms . The compound features hydrogen bond acceptor and donor counts of 7 and 2 respectively, indicating favorable molecular interaction potential . Handling should follow standard laboratory safety protocols for research chemicals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C12H14N2O5

Molekulargewicht

266.25 g/mol

IUPAC-Name

5-nitro-2-(oxan-4-ylamino)benzoic acid

InChI

InChI=1S/C12H14N2O5/c15-12(16)10-7-9(14(17)18)1-2-11(10)13-8-3-5-19-6-4-8/h1-2,7-8,13H,3-6H2,(H,15,16)

InChI-Schlüssel

YUOAVOBOJGSMIO-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(oxan-4-ylamino)benzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amination: The nitrobenzoic acid is then subjected to amination with tetrahydro-2H-pyran-4-amine. This reaction is typically carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity 5-nitro-2-(oxan-4-ylamino)benzoic acid.

Analyse Chemischer Reaktionen

Types of Reactions

5-nitro-2-(oxan-4-ylamino)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and suitable solvents such as ethanol.

    Substitution: Nucleophiles such as amines or thiols, and appropriate solvents.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.

Major Products

    Reduction: 5-amino-2-(tetrahydro-2H-pyran-4-ylamino)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Esters of 5-nitro-2-(oxan-4-ylamino)benzoic acid.

Wissenschaftliche Forschungsanwendungen

5-nitro-2-(oxan-4-ylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-nitro-2-(oxan-4-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The tetrahydro-2H-pyran-4-ylamino moiety may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications and CFTR Inhibition

Key analogs of NPPB and their effects on CFTR chloride channel inhibition are summarized below:

Compound Name (Abbreviation) Substituent Modifications Kd (μM) at -790 mV Key Observations
5-Nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB) Parent compound (phenylpropylamino + nitro) 166 Voltage-dependent inhibition; preferential block of inward currents
2-Butylamino-5-nitrobenzoic acid (BANB) Phenyl ring removed from aliphatic chain 243 Slight reduction in potency vs. NPPB
5-Nitro-2-(3,3-diphenylpropylamino)-benzoic acid (NDPB) Extra phenyl ring added to aliphatic chain 58 3-fold increased potency vs. NPPB
2-(3-Phenylpropylamino)-benzoic acid (PPAB) Nitro group removed >1,000 Severe loss of activity
2-Amino-4-phenylbutyric acid (APB) Benzoate ring removed >1,000 No significant inhibition
Key Findings:
  • Phenylalkyl Chain Importance : The phenyl group in NPPB’s aliphatic chain enhances hydrophobic interactions with CFTR. Removing it (BANB) reduces potency slightly, while adding a second phenyl (NDPB) increases binding affinity .
  • Nitro Group Criticality : The 5-nitro group is essential for activity; its removal (PPAB) abolishes inhibition .

Comparison with 5-Nitro-2-(Oxan-4-ylamino)Benzoic Acid

The oxan-4-ylamino substituent introduces a morpholine ring, a polar, electron-rich heterocycle. Based on structure-activity relationships (SAR) from NPPB analogs:

  • Polarity vs. Hydrophobicity : The morpholine group may improve aqueous solubility compared to phenylalkyl chains but could reduce affinity for hydrophobic binding pockets in targets like CFTR.
  • Steric and Electronic Effects : The rigid morpholine ring might sterically hinder binding or alter electronic interactions with charged residues (e.g., lysine or arginine in CFTR’s pore) .
  • Hypothetical Activity : If tested, this compound’s Kd might fall between BANB and NPPB, depending on whether the morpholine’s polarity compensates for reduced hydrophobicity.

Broader Implications and Unstudied Analogs

  • Role of Charged Residues : Mutagenesis studies show that CFTR residues K335 and R347 influence NPPB binding. A morpholine-substituted analog might interact differently with these residues due to altered hydrogen-bonding capacity .
  • Anion Permeation Effects : NPPB’s block is reduced by permeant anions like SCN<sup>−</sup>, suggesting competitive binding. The morpholine group’s polarity might modulate this interaction .

Q & A

Q. What are the recommended methods for synthesizing 5-nitro-2-(oxan-4-ylamino)benzoic acid and ensuring purity?

Methodological Answer: Synthesis typically involves nitration of a precursor benzoic acid derivative under controlled conditions. For example, nitration of 2-(oxan-4-ylamino)benzoic acid can be performed using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C to ensure regioselectivity at the 5-position . Post-reaction, purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) is critical. Purity is validated using HPLC (>95% purity threshold) and structural confirmation via 1H^1H-NMR (e.g., aromatic proton signals at δ 8.2–8.5 ppm for nitro groups) and LC-MS (to confirm molecular ion peaks) .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., nitro group at C5, oxan-4-ylamino at C2) .
  • High-Resolution Mass Spectrometry (HR-MS): To verify molecular formula (e.g., [M+H]+^+ at m/z 321.1054 for C12H14N2O5\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_5) .
  • HPLC/UV-Vis: To assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR: To identify functional groups (e.g., nitro stretch at ~1520 cm1^{-1}, carboxylic acid O-H stretch at ~2500–3300 cm1^{-1}) .

Q. How should researchers handle solubility and stability issues during experimental setups?

Methodological Answer:

  • Solubility: Prepare stock solutions in DMSO (e.g., 100 mM) and dilute in aqueous buffers (final DMSO ≤0.1% to avoid cytotoxicity) . Test solubility in PBS (pH 7.4) or cell culture media using dynamic light scattering (DLS) to detect aggregates.
  • Stability: Store solid compounds at -20°C under argon. Assess solution stability via HPLC over 24–72 hours under experimental conditions (e.g., 37°C, pH 7.4) . Avoid exposure to strong oxidizers or UV light to prevent nitro group degradation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

  • Systematic Modifications: Vary substituents on the benzoic acid core (e.g., nitro group position, oxan-4-ylamino chain length) .
  • Biological Assays: Test analogs in target-specific assays (e.g., CFTR chloride channel inhibition using two-microelectrode voltage clamp in Xenopus oocytes) .
  • Data Analysis: Compare inhibition constants (KdK_d) and voltage dependence. For example, adding a phenyl ring to the aliphatic chain (as in NDPB) increases potency (KdK_d: 58 µM vs. 166 µM for NPPB) .

Table 1: SAR of Selected Analogs

CompoundModificationKdK_d (µM)Voltage Dependence
NPPBBase structure166Strong
BANBPhenyl ring removed243Moderate
NDPBExtra phenyl ring added58Strong
PPABNitro group removed>1000Weak

Q. What electrophysiological assays are appropriate for studying its ion channel interactions?

Methodological Answer:

  • Two-Microelectrode Voltage Clamp: For CFTR channels expressed in Xenopus oocytes. Measure inward/outward currents at voltages from -790 mV to +60 mV .

  • Protocol: Pre-incubate oocytes with 100 µM compound. Calculate KdK_d using the Woodhull equation:

    Kd(V)=Kd(0)exp(zδFV/RT)K_d(V) = K_d(0) \cdot \exp(-z \delta FV/RT)

    where δ\delta = electrical distance (e.g., 0.24 for NPPB) .

  • Controls: Include permeant anions (e.g., SCN^-) to test competitive inhibition .

Q. How to address discrepancies in inhibition potency data across different experimental models?

Methodological Answer:

  • Variable Control: Standardize assay conditions (e.g., voltage, temperature, anion composition). For example, SCN^- reduces NPPB’s KdK_d by 50% in CFTR .
  • Model Comparison: Cross-validate in mammalian cell lines (e.g., HEK293 expressing CFTR) vs. Xenopus oocytes. Use site-directed mutagenesis (e.g., K335E/R347E mutants) to identify binding residues .
  • Statistical Analysis: Apply ANOVA with post-hoc tests to compare KdK_d values across models.

Q. What mutational studies can elucidate binding interactions with target proteins like CFTR?

Methodological Answer:

  • Mutagenesis: Generate CFTR mutants (e.g., K335E, R347E) to disrupt putative binding pockets. Measure shifts in KdK_d (e.g., R347E increases KdK_d to 1573 µM vs. 166 µM in wild-type) .
  • Docking Simulations: Use cryo-EM structures of CFTR (PDB: 6MSM) for in silico docking. Focus on interactions between the nitro group and Arg347 or Lys335 .
  • Free-Energy Perturbation (FEP): Quantify binding energy changes upon mutagenesis using molecular dynamics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.